An In-depth Technical Guide to 6-Chloro-9-isopropyl-9H-purine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 6-Chloro-9-isopropyl-9H-purine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 6-Chloro-9-isopropyl-9H-purine. This synthetic purine derivative is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarity to a class of compounds known to exhibit potent biological activities.
Core Chemical and Physical Properties
6-Chloro-9-isopropyl-9H-purine is a solid, substituted purine with the chemical formula C₈H₉ClN₄.[1] Its structure features a purine core with a chlorine atom at the 6-position and an isopropyl group attached to the nitrogen at the 9-position.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₄ | [1] |
| Molecular Weight | 196.64 g/mol | Calculated |
| CAS Number | 500539-08-2 | |
| Physical Form | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Melting Point (of 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile) | 112–113 °C | [2] |
Chemical Structure
The chemical structure of 6-Chloro-9-isopropyl-9H-purine is defined by a bicyclic purine core, which is a fusion of a pyrimidine and an imidazole ring. The key substitutions that determine its chemical reactivity and biological activity are the chloro group at the C6 position and the isopropyl group at the N9 position.
Structural Identifiers:
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InChI: 1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3
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SMILES: CC(C)N1C=NC2=C1N=CN=C2Cl[1]
Spectroscopic Data
Experimental spectroscopic data for 6-Chloro-9-isopropyl-9H-purine is not widely published. However, the following data for the derivative 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile can be used for comparative analysis.
¹H and ¹³C NMR Data of 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[3]
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¹H NMR (400 MHz, CDCl₃): δ 8.86 (s, 1H, C2-H in purine), 5.15 (sept, J = 6.8 Hz, 1H, NCH), 1.80 (d, J = 6.8 Hz, 6H, 2CH₃).
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¹³C NMR (101 MHz, CDCl₃): δ 153.9, 153.8, 150.6, 131.4, 127.9, 110.2, 51.3, 21.6.
Mass Spectrometry Data of 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[3]
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HRMS (ESI): m/z [M + H]⁺ calculated for C₉H₉ClN₅⁺, 222.0541; found, 222.0537.
Experimental Protocols
Plausible Synthesis of 6-Chloro-9-isopropyl-9H-purine
A detailed experimental protocol for the synthesis of 6-Chloro-9-isopropyl-9H-purine is not explicitly available in the reviewed literature. However, based on established methods for the N9-alkylation of 6-chloropurine, a plausible synthetic route is outlined below.[3][4] This method involves the direct alkylation of 6-chloropurine with an isopropyl halide.
Materials:
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6-Chloropurine
-
Isopropyl bromide (or iodide)
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Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
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Ethyl acetate
-
Hexanes
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Silica gel for column chromatography
Procedure:
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To a solution of 6-chloropurine in anhydrous DMF, add a molar excess of potassium carbonate.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a molar equivalent of isopropyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield 6-Chloro-9-isopropyl-9H-purine.
Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and the choice of base and solvent, to achieve the desired product with good yield and purity.
Biological Significance and Signaling Pathways
Purine analogues are a well-established class of compounds with diverse biological activities, including roles as anticancer and antiviral agents.[5] The 9-isopropyl substitution on the purine ring is a feature found in several known inhibitors of cyclin-dependent kinases (CDKs).[6][7]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] Substituted purines, such as olomoucine and roscovitine, have been shown to be potent and selective inhibitors of CDKs.[8][9] These molecules act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the CDK and preventing the phosphorylation of its substrates, which in turn leads to cell cycle arrest.[8][9]
Given its structure, 6-Chloro-9-isopropyl-9H-purine is a strong candidate for being a CDK inhibitor or a scaffold for the development of more potent CDK inhibitors. A derivative, [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine], has been shown to be a potent inhibitor of CDK2 with an IC₅₀ of 0.3 µM.[6]
The following diagram illustrates the general mechanism of cell cycle progression and its inhibition by a purine-based CDK inhibitor.
Caption: Hypothetical inhibition of the cell cycle by 6-Chloro-9-isopropyl-9H-purine.
Experimental Workflow for Biological Activity Assessment
To ascertain the biological activity of 6-Chloro-9-isopropyl-9H-purine, a structured experimental workflow would be necessary. This would typically involve initial screening against a panel of kinases, followed by cell-based assays to determine its effect on cell proliferation and the cell cycle, and finally, more detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating the biological activity.
References
- 1. PubChemLite - 6-chloro-9-isopropyl-9h-purine (C8H9ClN4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
